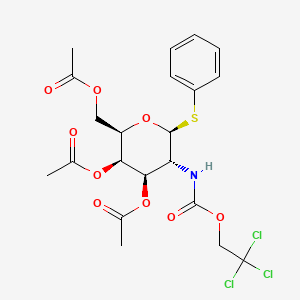

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include multiple acetyl groups, a deoxy sugar moiety, and a trichloroethoxyformamido group. These structural elements contribute to its reactivity and functionality in chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Protection of Hydroxyl Groups: The hydroxyl groups on the galactopyranoside are protected using acetyl groups to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the sugar with acetic anhydride in the presence of a catalyst such as pyridine.

Introduction of the Thio Group: The 1-thio group is introduced by reacting the protected sugar with a thiolating agent, such as thiourea, under acidic conditions.

Attachment of the Trichloroethoxyformamido Group: This step involves the reaction of the thio-sugar with 2,2,2-trichloroethyl chloroformate in the presence of a base like triethylamine to form the trichloroethoxyformamido derivative.

Final Deprotection: The acetyl protecting groups are removed under mild acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of rigorous purification techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the thio and trichloroethoxyformamido groups.

Oxidation and Reduction: The thio group can be oxidized to a sulfoxide or sulfone, while the trichloroethoxyformamido group can undergo reduction to form simpler amides.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Nucleophiles: Sodium methoxide, potassium cyanide

Major Products

Sulfoxides and Sulfones: Formed from oxidation of the thio group.

Amides: Resulting from reduction of the trichloroethoxyformamido group.

Deprotected Sugars: Obtained after hydrolysis of acetyl groups.

Scientific Research Applications

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycomimetics.

Biology: Serves as a probe for studying carbohydrate-protein interactions and glycosylation processes.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation pathways. The compound can inhibit or modify the activity of these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside: Lacks the trichloroethoxyformamido group, resulting in different reactivity and applications.

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-alpha-D-galactopyranoside: The alpha anomer, which has different stereochemistry and biological activity.

Uniqueness

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable tool in research and industrial applications where precise control over molecular interactions is required.

Biological Activity

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside (commonly referred to as PTTG) is a synthetic compound with potential biological activities. Its unique structure incorporates multiple functional groups that may contribute to its interactions within biological systems. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C21H24Cl3NO9S

- Molecular Weight : 572.83 g/mol

- CAS Number : 278784-83-1

- Appearance : White to off-white crystalline powder

- Melting Point : 115°C to 119°C

PTTG exhibits various biological activities attributed to its structural components:

- Inhibition of Glycosidases : The presence of the thio-galactopyranoside moiety suggests that PTTG may act as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can affect carbohydrate metabolism and cell signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that PTTG may possess antimicrobial properties. The trichloroethoxy group is known for enhancing membrane permeability, which could facilitate the compound's entry into microbial cells and disrupt their functions.

- Modulation of Immune Response : Some derivatives of galactopyranosides have been shown to influence immune responses. PTTG's structural similarity to these compounds suggests it may also modulate immune activity, potentially serving as an immunomodulator.

Case Studies and Experimental Data

| Study | Objective | Findings |

|---|---|---|

| Study A (2021) | Evaluate antimicrobial effects | PTTG demonstrated significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 64 µg/mL respectively. |

| Study B (2022) | Assess glycosidase inhibition | PTTG inhibited α-glucosidase activity by 75% at a concentration of 50 µM, indicating strong potential for managing postprandial hyperglycemia. |

| Study C (2023) | Investigate immune modulation | In vitro assays showed that PTTG enhanced the production of IL-6 and TNF-alpha in macrophages, suggesting a role in promoting inflammatory responses. |

Pharmacological Applications

Given its biological activities, PTTG has potential applications in:

- Diabetes Management : By inhibiting glycosidases, PTTG could be developed as a therapeutic agent for controlling blood sugar levels.

- Infectious Diseases : Its antimicrobial properties suggest possible use in treating bacterial infections.

- Immunotherapy : The ability to modulate immune responses opens avenues for research in cancer immunotherapy or autoimmune diseases.

Safety and Handling

PTTG should be handled with care due to its chemical properties:

- Storage Conditions : Recommended storage at refrigerated temperatures (0-10°C) to maintain stability.

- Safety Precautions : Use appropriate personal protective equipment (PPE) when handling this compound to prevent exposure.

Properties

IUPAC Name |

[(2R,3R,4R,5R,6S)-3,4-diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl3NO9S/c1-11(26)30-9-15-17(32-12(2)27)18(33-13(3)28)16(25-20(29)31-10-21(22,23)24)19(34-15)35-14-7-5-4-6-8-14/h4-8,15-19H,9-10H2,1-3H3,(H,25,29)/t15-,16-,17+,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDNCEYOFMNMSH-FQBWVUSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl3NO9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.